2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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Overview
Description
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C6H8ClN3O2S and a molecular weight of 221.66 g/mol This compound is known for its unique structure, which includes a thiadiazole ring, a chloroethyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-amine with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate, while oxidation of the thiadiazole ring could produce sulfoxides or sulfones .
Scientific Research Applications
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-(4-nitro-1,2,3-thiadiazol-5-yl)carbamate
- 2-chloroethyl N-(4-ethyl-1,2,3-thiadiazol-5-yl)carbamate
- 2-chloroethyl N-(4-phenyl-1,2,3-thiadiazol-5-yl)carbamate
Uniqueness
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the presence of the 4-methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAKRRCQCXIDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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